Home > Products > Screening Compounds P38976 > 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine - 1435804-82-2

1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine

Catalog Number: EVT-3184809
CAS Number: 1435804-82-2
Molecular Formula: C14H19N3
Molecular Weight: 229.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine is a heterocyclic organic compound with potential applications in various scientific research fields. While its specific source in natural products remains unclear, it belongs to the class of benzimidazole derivatives, known for their diverse biological activities. In scientific research, this compound serves primarily as a building block for synthesizing more complex molecules with potentially valuable properties. [, , , ]

Source and Classification

This compound can be classified under organic compounds, specifically as an amine and a benzimidazole derivative. Its chemical formula is C13H16N2C_{13}H_{16}N_2, and it has a CAS Registry Number of 1435804-82-2 . Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine typically involves the reaction between cyclohexylamine and a suitable benzimidazole precursor. Although specific detailed procedures for this exact compound are not extensively documented, similar compounds can be synthesized via:

  1. Condensation Reaction: A common method involves the condensation of cyclohexylamine with an aldehyde or ketone derivative of benzimidazole under acidic or basic conditions.
  2. Parameters:
    • Temperature: Reactions may be conducted at elevated temperatures (e.g., reflux conditions).
    • Solvent: Common solvents include ethanol or methanol.
    • Reaction Time: Typically ranges from several hours to overnight depending on the reactivity of the starting materials.

In practice, purification methods such as recrystallization or chromatography may be employed to isolate the desired product from byproducts and unreacted materials.

Molecular Structure Analysis

The molecular structure of 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine features a cyclohexane ring bonded to a benzimidazole unit through a methylene bridge.

Key Structural Features:

  • Benzimidazole Ring: This bicyclic structure consists of a fused benzene and imidazole ring, contributing to the compound's stability and biological activity.
  • Cyclohexane Moiety: The saturated six-membered ring provides steric bulk, which can influence the compound's interaction with biological targets.
  • Bonding: The bond lengths and angles within the molecule are expected to fall within typical ranges observed for similar compounds, although specific values may require X-ray crystallographic analysis for confirmation.
Chemical Reactions Analysis

1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine can participate in various chemical reactions typical of amines and heterocycles:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  • Acylation Reactions: The amine can undergo acylation to form amides.
  • Reactivity with Electrophiles: The benzimidazole nitrogen can coordinate with metals or react with electrophiles due to its lone pair.

Technical Parameters

  • Reaction conditions such as pH, temperature, and solvent choice significantly affect reaction outcomes.
Mechanism of Action

The mechanism of action for 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine likely involves its interaction with biological macromolecules:

  1. Target Binding: The benzimidazole moiety may bind to specific receptors or enzymes, inhibiting their activity or mimicking natural substrates.
  2. Biological Activity: Similar compounds have shown activity against various pathogens through mechanisms such as disrupting cellular processes or inhibiting enzyme activity.
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine are crucial for understanding its behavior in different environments:

  • Melting Point: Specific melting point data is not widely available but can be determined experimentally.
  • Solubility: Likely soluble in polar solvents like water and alcohols due to the presence of the amino group.
  • Density: Density values may also need experimental determination.
Applications

The applications of 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine span various fields:

  1. Pharmaceutical Development: Due to its structural similarity to bioactive compounds, it may serve as a lead compound for drug development targeting diseases such as cancer or infections.
  2. Material Science: Potential use in creating functional materials that leverage its unique structural properties.
  3. Biochemical Research: As a tool for studying biological pathways involving benzimidazole derivatives.
Introduction to Benzimidazole-Based Therapeutics

Historical Development of Benzimidazole Pharmacophores

The benzimidazole nucleus represents one of medicinal chemistry's most versatile and enduring scaffolds, with therapeutic applications spanning over eight decades. Benzimidazole (1H-benzo[d]imidazole) consists of a benzene ring fused to an imidazole ring, creating a bicyclic structure that serves as a privileged pharmacophore in drug design. This heterocyclic system was first investigated biologically in 1944 when Woolley observed that 5,6-dimethylbenzimidazole functioned as a growth factor antagonist in microorganisms [1] [5]. The discovery that this core structure formed part of vitamin B12's architecture (as N-ribosyl-dimethylbenzimidazole) further stimulated pharmaceutical interest in the late 1940s [1] [10]. These foundational observations revealed that benzimidazole derivatives could mimic naturally occurring nucleotides, particularly purines, enabling interactions with biological macromolecules through hydrogen bonding and π-stacking interactions [5] [7].

The modern therapeutic era of benzimidazoles commenced with the development of thiabendazole (1961) as an anthelmintic agent, followed by structural analogs mebendazole and albendazole, which established the scaffold's antiparasitic utility [1] [5]. The 1980s witnessed another breakthrough with the introduction of omeprazole and related proton pump inhibitors (PPIs), wherein the benzimidazole component functions as a pH-sensitive prodrug moiety targeting gastric H⁺/K⁺-ATPase [1] [10]. Subsequent decades have seen explosive diversification, with benzimidazole derivatives developed as antihypertensives (telmisartan), antivirals (enviradine), and antifungals (carbendazim) [1]. The historical trajectory demonstrates continuous pharmacological reinvention through strategic substitution of the core scaffold, with approximately 80% of pharmaceuticals containing heterocyclic frameworks, among which benzimidazoles occupy a prominent position [2].

Table 1: Historical Milestones in Benzimidazole-Based Drug Development

Time PeriodTherapeutic BreakthroughRepresentative AgentsPrimary Clinical Indication
1940s-1950sVitamin B12 recognition5,6-DimethylbenzimidazoleCofactor identification
1960s-1970sAnthelmintic developmentThiabendazole, MebendazoleParasitic infections
1980s-1990sProton pump inhibitorsOmeprazole, PantoprazoleAcid-peptic disorders
1990s-2000sAntihypertensivesTelmisartan, CandesartanHypertension
2000s-PresentBroad-spectrum agentsDiverse structural analogsOncology, antimicrobials

Significance of 2-Substituted Benzimidazole Derivatives in Drug Discovery

The C2 position of benzimidazole represents the most pharmacologically versatile modification site due to its electronic characteristics and spatial orientation. Substitution at this position profoundly influences molecular properties including bioavailability, target affinity, and metabolic stability. Medicinal chemists strategically exploit this position to optimize drug-like properties through structure-activity relationship (SAR) studies. The 2-substituted derivatives demonstrate enhanced bioavailability profiles compared to unsubstituted analogs due to improved membrane permeability and resistance to enzymatic degradation [5] [7]. Positional significance arises from the C2 location's similarity to the 6-position in purine nucleotides, facilitating biomimicry in biological interactions [5].

The structural diversity achievable at C2 is remarkable, encompassing thioethers (rabeprazole), sulfoxides (omeprazole), carbamates (parbendazole), and amine-containing side chains. Each substitution pattern confers distinct pharmacological profiles:

  • Thioether derivatives: Enhance antiparasitic and antiviral activities
  • Sulfinyl linkages: Critical for proton pump inhibition activity
  • Aminoalkyl extensions: Improve CNS penetration for neurological targets
  • Heteroaromatic attachments: Expand anticancer and antimicrobial spectra [1] [5]

The pharmacological superiority of 2-substituted derivatives is evidenced by clinical successes: PPIs feature 2-[(pyridinyl)methylsulfinyl] attachments; anthelmintics contain 2-carbamate functionalities; and telmisartan incorporates 2-biphenylmethyl groups for angiotensin receptor blockade [1] [10]. Recent innovations include 2-(aminomethyl) extensions that serve as versatile anchors for secondary pharmacophores, creating bifunctional molecules with enhanced target affinity. This approach underpins the design rationale for 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine, where the cyclohexanamine moiety connects via a methylene bridge to the C2 position [7].

Rationale for Targeting Cyclohexanamine-Linked Benzimidazole Scaffolds

The strategic incorporation of cyclohexanamine via methylene linkage at C2 creates a hybrid scaffold with distinctive physicochemical and pharmacological properties. Cyclohexylamine contributes conformational rigidity and lipophilic character, while the methylene spacer provides torsional flexibility necessary for optimal target engagement [5] [7]. This architectural combination addresses key limitations of simpler benzimidazole derivatives:

  • Metabolic Stability Enhancement: Saturation of the cyclohexyl ring reduces oxidative metabolism compared to aromatic phenyl analogs, extending plasma half-life
  • Stereochemical Complexity: Introduction of chiral centers enables enantioselective interactions with biological targets
  • Three-Dimensionality: The alicyclic system expands spatial occupation beyond planar benzimidazole systems
  • pKa Modulation: The basic amine (pKa ~10.5) provides pH-dependent solubility and membrane penetration characteristics [5] [7]

Molecular modeling indicates that the cyclohexanamine component occupies hydrophobic binding pockets inaccessible to smaller substituents, potentially enhancing target affinity. The spacer length optimization (methylene bridge) represents a critical design feature: shorter linkages constrain conformational freedom, while longer chains diminish target precision. The single-carbon spacer balances molecular rigidity and flexibility [5]. This structural configuration appears in bioactive compounds targeting sodium channels, kinase enzymes, and antimicrobial targets, though the specific biological profile of 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine remains under investigation [3].

Table 2: Comparative Analysis of Benzimidazole C2-Substituent Classes

Substituent ClassRepresentative StructureKey AdvantagesPharmacological Applications
Aryl/Alkyl2-Phenyl, 2-MethylSynthetic simplicity, metabolic stabilityAntifungals, antimicrobials
Thioether/Sulfoxide-SCH₃, -S(O)CH₃Prodrug activation, target specificityProton pump inhibitors
Carbamate-NHCOOREnhanced bioavailabilityAnthelmintic agents
Aminoalkyl-CH₂NHCH₂RImproved water solubility, CNS penetrationNeurological agents
Cycloaliphatic-Amino-CH₂NHC₆H₁₁ (Cyclohexanamine)3D complexity, metabolic resistanceTargeted therapeutics

The synthesis of cyclohexanamine-linked benzimidazoles typically employs reductive amination strategies between 2-(chloromethyl)benzimidazole precursors and cyclohexanamine, or nucleophilic displacement of halogenated intermediates [5] [10]. Microwave-assisted synthesis using solid supports has emerged as an efficient methodology, improving yields while reducing reaction times [10]. The resultant compounds exhibit favorable computational parameters (cLogP 2.5-3.5, TPSA 35-45 Ų) consistent with oral bioavailability, positioning this scaffold for further pharmacological exploration across therapeutic areas including infectious diseases, oncology, and neurology [5] [7].

Properties

CAS Number

1435804-82-2

Product Name

1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)cyclohexan-1-amine

Molecular Formula

C14H19N3

Molecular Weight

229.32

InChI

InChI=1S/C14H19N3/c15-14(8-4-1-5-9-14)10-13-16-11-6-2-3-7-12(11)17-13/h2-3,6-7H,1,4-5,8-10,15H2,(H,16,17)

InChI Key

BECHXKVTPZCYHM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CC2=NC3=CC=CC=C3N2)N

Canonical SMILES

C1CCC(CC1)(CC2=NC3=CC=CC=C3N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.